1-(2-phenoxyethyl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenoxyethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-6-13(7-3-1)18-11-10-17-12-16-14-8-4-5-9-15(14)17/h1-9,12H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXGRUPESYHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Phenoxyethyl 1h Benzimidazole and Its Derivatives
Established Reaction Pathways for the Synthesis of 1-(2-phenoxyethyl)-1H-benzimidazole
The construction of the this compound molecule relies on fundamental reactions for forming the benzimidazole (B57391) core and subsequently attaching the N-1 substituent.
The most common and established method for creating the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid or an aldehyde. arabjchem.orgbeilstein-journals.org When a carboxylic acid is used, the reaction is typically heated in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, which facilitates the cyclization and dehydration. arabjchem.orgchemmethod.com
Once the benzimidazole ring is formed, or using benzimidazole as a starting material, the 1-(2-phenoxyethyl) group is introduced via a nucleophilic substitution reaction, specifically N-alkylation. This is typically achieved by reacting the benzimidazole with a phenoxyethyl halide, such as 2-phenoxyethyl bromide or 2-chloroethoxy)benzene, in the presence of a base like potassium hydroxide (B78521) or potassium carbonate and a suitable solvent like dimethylformamide (DMF). nih.govgoogle.com
An alternative established route involves a multi-step, one-pot synthesis. This begins with the reaction of a substituted o-phenylenediamine with a carboxylic acid derivative, which forms the 2-substituted benzimidazole core. evitachem.com This intermediate is then alkylated in the same reaction vessel with a phenoxyethyl halide to yield the final N-substituted product. evitachem.com Refluxing the reactants in an appropriate solvent is a conventional technique for driving these condensation and alkylation reactions to completion. jrespharm.comdergipark.org.tr
A general synthetic scheme is presented below:
Step 1: Benzimidazole Core Formation: Condensation of o-phenylenediamine with a suitable reagent (e.g., formic acid to yield unsubstituted benzimidazole).
Step 2: N-Alkylation: Reaction of the benzimidazole with 2-phenoxyethyl bromide in the presence of a base.
Novel Synthetic Approaches and Route Optimization for this compound
Modern synthetic chemistry has driven the development of more efficient and optimized routes to benzimidazole derivatives, which are applicable to the synthesis of this compound. These novel approaches focus on improving yields, reducing reaction times, and simplifying purification processes.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. mdpi.comdiva-portal.org For benzimidazole synthesis, microwave heating can reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. diva-portal.orgorganic-chemistry.org This technique can be applied to both the condensation and N-alkylation steps, sometimes under solvent-free conditions, which also aligns with green chemistry principles. organic-chemistry.org
Advanced Catalysis: The use of specific catalysts has enabled more selective and efficient syntheses. Lewis acid catalysts such as Erbium(III) triflate (Er(OTf)₃) and Indium(III) triflate (In(OTf)₃) have been shown to be highly effective in promoting the condensation of o-phenylenediamines with aldehydes. arabjchem.orgbeilstein-journals.orgmdpi.com For instance, Er(OTf)₃ can selectively yield 1,2-disubstituted benzimidazoles when electron-rich aldehydes are used. beilstein-journals.orgmdpi.com Metal catalysts, including those based on nickel and copper, have been employed for C-N bond formation in one-pot, three-component reactions of 2-haloanilines, aldehydes, and an ammonia (B1221849) source to build the benzimidazole scaffold. organic-chemistry.org
One-Pot Procedures: One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. arabjchem.orgchemmethod.com A one-pot reaction for substituted benzimidazoles might involve the condensation of o-phenylenediamine and an aldehyde, followed by in-situ N-alkylation with 2-phenoxyethyl halide.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzimidazoles. chemmethod.comresearchgate.net
Eco-Friendly Solvents and Catalysts: A major focus of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. chemmethod.com Water is a highly desirable solvent for its safety, availability, and low environmental impact. beilstein-journals.orgchemmethod.com Methods have been developed for benzimidazole synthesis where the key cyclization step occurs in water, sometimes catalyzed by recyclable Lewis acids like Er(OTf)₃. beilstein-journals.orgmdpi.com
Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea, represent another class of green solvents being explored for benzimidazole synthesis. arabjchem.org Furthermore, solvent-free, or "dry media," reaction conditions, often coupled with microwave irradiation, provide a very clean and efficient synthetic pathway. arabjchem.orgchemmethod.comresearchgate.net
Photocatalysis and Sustainable Reagents: Innovative sustainable methods include photocatalytic approaches. For example, a one-pot method has been reported where 1,2-phenylenediamines are coupled with aldehydes generated in situ via the photocatalytic dehydrogenation of alcohols using a Pt/TiO₂ catalyst. cnr.it This process utilizes light energy and avoids the need for pre-synthesized aldehydes. cnr.it Using biorenewable reagents like D-glucose as a C1 synthon for condensation with o-phenylenediamines in water also represents a significant step towards sustainable synthesis. organic-chemistry.org
Table 1: Green Chemistry Approaches in Benzimidazole Synthesis
| Green Approach | Description | Example Condition/Catalyst | Reference |
|---|---|---|---|
| Aqueous Synthesis | Utilizing water as the reaction solvent to reduce organic waste. | Er(OTf)₃ catalyst in water at various temperatures. | beilstein-journals.orgmdpi.com |
| Solvent-Free Reaction | Conducting the reaction without a solvent, often under microwave irradiation. | Using a catalyst like [In(OTf)₃] or K4[Fe(CN)6] at room temperature or with microwave heating. | arabjchem.orgchemmethod.com |
| Photocatalysis | Using light to drive the reaction, often involving tandem processes. | Pt/TiO₂ under UV-vis irradiation for alcohol dehydrogenation and subsequent condensation. | cnr.it |
| Deep Eutectic Solvents (DES) | Employing biodegradable and low-toxicity solvent systems. | Choline chloride/urea as an eco-friendly solvent. | arabjchem.org |
| Biorenewable Reagents | Using starting materials derived from renewable biological sources. | D-Glucose as a C1 synthon for condensation with o-phenylenediamines. | organic-chemistry.org |
Synthetic Strategies for Structural Modification and Derivatization of the this compound Scaffold
The versatility of the benzimidazole scaffold allows for extensive structural modifications to explore structure-activity relationships. Derivatization can occur at several positions on the this compound core.
Modification at the C-2 Position: The 2-position of the benzimidazole ring is a common site for introducing diversity. This can be achieved by starting the synthesis with a different carboxylic acid or aldehyde during the initial condensation with o-phenylenediamine. For example, using valeraldehyde (B50692) would lead to a 2-butyl substituent, as in 2-butyl-1-(2-phenoxyethyl)-1H-benzimidazole. Another strategy involves starting with 2-(cyanomethyl)-benzimidazole precursors, which can then undergo Knoevenagel condensation with various aromatic aldehydes to introduce a vinyl-linked aromatic group at the C-2 position. mdpi.com
Derivatization of the Phenoxy Group: Substituents can be introduced onto the phenoxy ring. This is typically accomplished by starting with a substituted phenol (B47542) to create the phenoxyethyl side chain. For instance, using 4-methylphenol would lead to the synthesis of 1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole derivatives.
Substitution on the Benzene (B151609) Ring of Benzimidazole: Modifications to the benzene portion of the benzimidazole core are achieved by using a substituted o-phenylenediamine as the starting material. For example, using 4-methyl-1,2-phenylenediamine would result in a methyl group at the 6-position of the final benzimidazole product. diva-portal.org
Further N-Substitution and Functionalization: While the N-1 position is occupied by the phenoxyethyl group, other functional groups attached to the scaffold can be modified. For example, an amino group on the benzimidazole ring can be acylated. evitachem.com A prominent example is the synthesis of N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]acetamide, where an acetamide (B32628) group is present at the C-2 position. evitachem.com Thio-analogs can also be synthesized, such as 2-((2-phenoxyethyl)thio)-1H-benzimidazole, by reacting 2-mercaptobenzimidazole (B194830) with the appropriate phenoxyethyl halide. acs.org
Table 2: Examples of this compound Derivatives
| Derivative Name | Modification Site | Synthetic Strategy | Reference |
|---|---|---|---|
| 2-butyl-1-(2-phenoxyethyl)-1H-benzimidazole | C-2 Position | Condensation of o-phenylenediamine with valeric acid (or its derivative) followed by N-alkylation. | |
| N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]acetamide | C-2 Position | Alkylation and acylation of a 2-aminobenzimidazole (B67599) precursor. | evitachem.com |
| 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | Benzene Ring & N-3 | Reaction of 5-nitrobenzimidazolone with phenoxyethyl bromide. | nih.gov |
| 2-((2-phenoxyethyl)thio)-1H-benzimidazole | C-2 Position (Thioether) | Alkylation of 1H-benzimidazole-2-thiol with a 2-phenoxyethyl halide. | acs.org |
| Methyl 2-(2-(4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethoxy)acetate | C-2 Position (Complex Substituent) | N-alkylation of a pre-formed 2-(piperidin-4-yl)benzimidazole derivative with 2-(bromoethoxy)benzene. | google.com |
Stereoselective Synthesis Considerations for Chiral this compound Analogues
While this compound itself is achiral, the synthesis of its chiral analogues is an important consideration, as specific stereoisomers of a compound often exhibit distinct biological activities. Stereoselective synthesis allows for the controlled formation of a specific enantiomer or diastereomer.
Asymmetric Catalysis: The development of asymmetric catalytic methods provides a direct route to chiral benzimidazoles, avoiding the need for classical resolution of racemic mixtures. Chiral catalysts, such as those derived from amino acids (e.g., L-prolinamide) or chiral Schiff base-metal complexes, can be used to induce stereoselectivity in the key bond-forming reactions that create a stereocenter. For instance, an L-proline-catalyzed intramolecular Mannich cyclization is a key step in the stereocontrolled synthesis of certain bicyclic alkaloids. nih.gov
Use of Chiral Auxiliaries and Reagents: Chiral auxiliaries, such as N-tert-butanesulfinyl imines, are powerful tools for diastereoselective synthesis. nih.gov The sulfinyl group directs the stereochemical outcome of nucleophilic additions to the imine, and it can be cleaved later to reveal the chiral amine. nih.gov If a chiral center were to be introduced on the ethyl linker of the phenoxyethyl group, such a strategy could be employed.
Substrate-Controlled Synthesis: An alternative approach is to use optically pure starting materials. google.com If a chiral substituent is already present in either the o-phenylenediamine or the phenoxyethyl side-chain precursor, this chirality can be carried through the synthesis to produce an enantiomerically enriched final product. For example, if a chiral alcohol, (R)- or (S)-2-phenoxyethanol, were used to generate the side chain, the resulting this compound would be chiral.
Diastereoselective Reactions: For molecules with multiple stereocenters, diastereoselective reactions are crucial. Advanced methods like diastereoselective C(sp³)–H functionalization can be used to install additional stereocenters onto a pre-existing chiral scaffold with high levels of control. nih.gov
While direct examples for the stereoselective synthesis of this compound analogues are not prevalent in the provided literature, these established principles in asymmetric synthesis would be the guiding strategies for their creation. nih.govgoogle.comnih.gov
Theoretical Structural and Electronic Investigations of 1 2 Phenoxyethyl 1h Benzimidazole
Quantum Chemical Calculations and Electronic Structure Analysis of 1-(2-phenoxyethyl)-1H-benzimidazole
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of benzimidazole (B57391) derivatives. For analogous compounds like N-Butyl-1H-benzimidazole, DFT calculations using the B3LYP functional and a 6-311G+(2d,p) basis set have been shown to provide reliable geometric parameters. nih.gov When applied to this compound, these methods can predict bond lengths and angles within the benzimidazole core and the phenoxyethyl substituent.
The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are critical for understanding the molecule's reactivity. The analysis of the molecular electrostatic potential (MEP) surface helps in identifying the regions susceptible to electrophilic and nucleophilic attack. nih.gov In many benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring are typically the most electron-rich sites, making them key centers for intermolecular interactions.
Conformational Analysis of this compound via Computational Modeling
The flexibility of the ether linkage and the bond connecting the ethyl group to the benzimidazole nitrogen allows this compound to adopt multiple conformations. Computational modeling is essential for exploring the potential energy surface (PES) of the molecule and identifying its most stable conformers. researchgate.net
Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) through Theoretical Methods
Theoretical methods are highly effective in predicting and interpreting the spectroscopic signatures of molecules like this compound. DFT calculations can provide theoretical vibrational frequencies that correspond to the peaks observed in an infrared (IR) spectrum. nih.gov These calculations help in assigning specific vibrational modes, such as the N-H stretching, C=N stretching of the imidazole ring, and the characteristic vibrations of the phenyl and phenoxy groups. nih.gov For instance, in related benzimidazole N-oxide derivatives, N-O stretching vibrations have been identified and satisfactorily described by DFT calculations. nih.gov
Similarly, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure. nih.gov The calculated chemical shifts are sensitive to the electronic environment of each nucleus, and a good correlation between theoretical and experimental values serves as strong evidence for the proposed structure and its dominant conformation in solution. nih.gov
The electronic transitions observed in UV-Vis spectroscopy can also be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, typically involving transitions between the HOMO and LUMO or other molecular orbitals.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time, both in isolation and in different solvent environments. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings.
By placing the molecule in a simulated box of solvent, such as water or an organic solvent, MD simulations can explore how the solvent affects its conformational preferences and dynamics. Key parameters that can be analyzed from these simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is often a precursor to its biological or material function.
Intermolecular Interaction Studies of this compound with Solvents and Other Molecules (Theoretical)
The way this compound interacts with surrounding molecules is fundamental to its chemical and physical properties. Theoretical methods can be used to study these intermolecular interactions in detail. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density at bond critical points between interacting molecules, providing a quantitative measure of the strength and nature of interactions like hydrogen bonds. nih.gov
In addition to hydrogen bonding, other non-covalent interactions such as van der Waals forces and π-π stacking between the aromatic rings of the benzimidazole and phenoxy groups can play a significant role in the stabilization of molecular assemblies. rsc.org Computational studies can map out the interaction energies for different orientations of two or more molecules, helping to predict how this compound might self-assemble or bind to a larger molecular target. researchgate.net These theoretical interaction studies are invaluable for rationalizing the solid-state packing of the molecule and for designing new materials or biologically active compounds.
In Vitro Pharmacological and Biochemical Investigations of 1 2 Phenoxyethyl 1h Benzimidazole
Evaluation of 1-(2-phenoxyethyl)-1H-benzimidazole in Cell-Based Assays
Cell-based assays are crucial for determining the biological activity of a compound in a cellular context, excluding clinical relevance at this stage. Research on benzimidazole (B57391) derivatives, the family to which this compound belongs, has shown a range of activities in various cell lines. For instance, certain benzimidazole derivatives have demonstrated cytotoxic effects against cancer cell lines, including human breast adenocarcinoma (MCF-7), chronic myeloid leukemia (AR-230), and cervical carcinoma (HeLa). nih.govnih.govnih.gov The antineoplastic activity of these compounds is often observed in the low micromolar concentration range. nih.gov
Studies on similar benzimidazole structures reveal that their mechanism can involve the inhibition of crucial cellular processes. One such mechanism is the inhibition of tubulin polymerization, which is vital for cell division. The hydrophobic nature of substituents on the benzimidazole core, such as the phenoxyethyl group in this compound, can influence its interaction with biological targets.
Enzyme Inhibition and Activation Studies of this compound in Biochemical Systems
Biochemical assays are employed to investigate the direct interaction of a compound with specific enzymes. For the benzimidazole class of compounds, a significant area of study has been their role as enzyme inhibitors. A key target for some benzimidazole derivatives is mammalian DNA topoisomerase I, an enzyme essential for managing DNA topology during cellular processes. nih.gov Inhibition of this enzyme can lead to disruptions in the cell cycle. nih.gov
In in vitro supercoil relaxation assays, certain benzimidazole derivatives have shown the ability to interfere with the activity of mammalian type I DNA topoisomerases. nih.gov For example, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was identified as a potent inhibitor of topoisomerase I. nih.gov While direct studies on this compound's effect on topoisomerase I are not specified in the provided results, the activity of its structural analogs suggests this as a potential mechanism of action.
Another enzyme system of interest is phenylalanyl-tRNA synthetase (PheRS), which is a target for developing novel antimicrobial agents. nih.gov The design of some benzimidazole derivatives aims to mimic the natural substrate of PheRS, phenylalanyl adenylate (Phe-AMP), thereby inhibiting its function. nih.gov The benzimidazole core can mimic the adenine (B156593) moiety of Phe-AMP, engaging in hydrophobic interactions and hydrogen bonding within the enzyme's active site. nih.gov
Receptor Binding Affinity and Ligand-Target Interaction Studies of this compound
The ability of a compound to bind to specific receptors is a key determinant of its pharmacological profile. Benzimidazole derivatives have been investigated for their affinity to various receptors, including benzodiazepine (B76468) receptors. Studies on related heterocyclic compounds, such as 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives, have shown high affinity and selectivity for both central (CBR) and peripheral (PBR) benzodiazepine receptors. ebi.ac.uk The nature of the substituents on the heterocyclic ring system plays a crucial role in determining this affinity and selectivity. ebi.ac.uk
Computational studies and molecular docking are also employed to predict and understand the binding interactions of benzimidazole derivatives with their targets. For instance, in the context of PheRS inhibition, the benzimidazole moiety is designed to fit into the Phe-AMP binding pocket, interacting with key amino acid residues like Phe216 and Arg321 in Thermus thermophilus PheRS. nih.gov The hydrophobicity imparted by substituents like the phenoxyethyl group is intended to enhance permeability and interaction with the target. nih.gov
Modulation of Cellular Pathways and Signaling Mechanisms by this compound in Cultured Cells
The interaction of a compound with cellular targets can trigger a cascade of events, modulating various signaling pathways. Benzimidazole derivatives have been shown to influence pathways related to cell proliferation and apoptosis. For example, some benzimidazole salts have been found to induce both intrinsic and extrinsic apoptotic pathways in cancer cell lines in a concentration- and time-dependent manner. jksus.org
Furthermore, metal complexes of benzimidazole hydrazones have been shown to modulate kinase signaling pathways. nih.gov The coordination of a metal ion, such as copper, to the benzimidazole ligand can significantly alter its cytotoxic profile and its effect on cell signaling. nih.gov While specific studies on the modulation of cellular pathways by this compound are not detailed, the activities of related compounds suggest potential involvement in pathways regulating cell growth and death.
Antimicrobial Activity of this compound in Preclinical Microorganism Models
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govresearchgate.netmdpi.com Derivatives of 1H-benzimidazole have demonstrated activity against a broad spectrum of microorganisms, including Gram-negative bacteria and various fungi. nih.gov
For instance, certain 2-substituted-1H-benzimidazole derivatives have shown potent antimicrobial activity against Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi, as well as the fungus Candida albicans, with minimum inhibitory concentrations (MICs) below 0.016 µg/mL. nih.gov However, these same compounds were found to be inactive against the Gram-positive bacterium Staphylococcus aureus. nih.gov Other studies have reported benzimidazole derivatives with activity against S. aureus and the fungus Aspergillus niger. wisdomlib.org
The antimicrobial efficacy is often evaluated using methods like the disk diffusion assay. mdpi.comwisdomlib.org The structural features of the benzimidazole derivatives, including the nature of the substituents, are critical for their antimicrobial spectrum and potency.
Cytotoxicity Profiling of this compound in Immortalized Cell Lines (mechanistic focus)
The cytotoxic effects of benzimidazole derivatives have been extensively studied in various immortalized cancer cell lines. The mechanistic focus of these studies often points towards the induction of apoptosis and inhibition of cell proliferation.
For example, a novel benzimidazole salt demonstrated significant dose-dependent cytotoxicity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal adenocarcinoma (DLD-1) cell lines. jksus.org The half-maximal inhibitory concentration (IC50) values are a common metric for quantifying cytotoxicity. nih.govjksus.org Some benzimidazole derivatives have exhibited IC50 values in the nanomolar range, indicating high potency. nih.gov
The mechanism of cytotoxicity for some benzimidazoles is linked to their ability to inhibit topoisomerase I, leading to cell cycle arrest and apoptosis. nih.gov Other derivatives are believed to exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitosis. The evaluation of cytotoxicity also often includes testing against normal cell lines, such as mouse embryo fibroblasts (3T3) or murine fibroblast normal cell line (CCL-1), to assess the selectivity of the compound for cancer cells. nih.govnih.gov
Table of Investigated Cell Lines and Microorganisms
| Category | Name | Type | Relevance |
| Cell Line | MCF-7 | Human Breast Adenocarcinoma | Cancer Research |
| Cell Line | AR-230 | Human Chronic Myeloid Leukemia | Cancer Research |
| Cell Line | HeLa | Human Cervical Carcinoma | Cancer Research |
| Cell Line | A431 | Human Skin Epidermoid Carcinoma | Cancer Research |
| Cell Line | HepG2 | Human Hepatocellular Carcinoma | Cancer Research |
| Cell Line | DLD-1 | Human Colorectal Adenocarcinoma | Cancer Research |
| Cell Line | 3T3 | Mouse Embryo Fibroblast | Normal Cell Line Control |
| Cell Line | CCL-1 | Murine Fibroblast | Normal Cell Line Control |
| Microorganism | Pseudomonas aeruginosa | Gram-Negative Bacterium | Antimicrobial Studies |
| Microorganism | Escherichia coli | Gram-Negative Bacterium | Antimicrobial Studies |
| Microorganism | Salmonella typhi | Gram-Negative Bacterium | Antimicrobial Studies |
| Microorganism | Candida albicans | Fungus | Antimicrobial Studies |
| Microorganism | Staphylococcus aureus | Gram-Positive Bacterium | Antimicrobial Studies |
| Microorganism | Aspergillus niger | Fungus | Antimicrobial Studies |
Mechanistic Elucidation of 1 2 Phenoxyethyl 1h Benzimidazole Biological Interactions
Molecular Docking and Binding Mode Analysis of 1-(2-phenoxyethyl)-1H-benzimidazole with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of ligands to their macromolecular targets, such as proteins and nucleic acids. For derivatives of this compound, molecular docking studies have been crucial in identifying potential biological targets and elucidating their mechanism of action.
A significant body of research has focused on the interaction of benzimidazole (B57391) derivatives with the androgen receptor (AR), a key protein in the development and progression of prostate cancer. acs.org Specifically, derivatives of 2-((2-phenoxyethyl)thio)-1H-benzimidazole have been identified as inhibitors that target a surface pocket on the AR known as the binding function 3 (BF3) site. acs.orgnih.gov This site is distinct from the androgen binding pocket, making these compounds potential allosteric modulators of AR activity. semanticscholar.orgresearchgate.net
Molecular docking simulations of these benzimidazole derivatives into the BF3 pocket of the AR have revealed key interactions that contribute to their binding affinity. These interactions typically involve a combination of hydrogen bonds and hydrophobic interactions. The benzimidazole core, the phenoxy group, and the ethyl linker of this compound and its analogs all play critical roles in establishing these connections within the binding site. For instance, the sulfur atom in 2-((2-phenoxyethyl)thio)-1H-benzimidazole derivatives has been shown to be essential for binding to the AR and for the compound's inhibitory activity. nih.gov Replacement of this sulfur atom with nitrogen, carbon, sulfinyl, or sulfonyl groups leads to a reduction in activity and binding affinity. nih.gov
The insights gained from docking studies of related compounds can be extrapolated to predict the binding of this compound to the AR and other potential protein targets. The following table summarizes the types of interactions that are likely to be important for the binding of this compound to a protein target, based on studies of similar molecules.
| Interaction Type | Potential Interacting Groups on this compound |
| Hydrogen Bonding | Benzimidazole N-H, Oxygen of the phenoxyethyl group |
| Hydrophobic Interactions | Phenyl ring, Benzene (B151609) ring of the benzimidazole |
| π-π Stacking | Phenyl and benzimidazole rings with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. QSAR studies have been widely applied to benzimidazole derivatives to understand the structural requirements for various biological activities, including antimalarial, anticancer, and enzyme inhibitory effects. ui.ac.idnih.gov
A QSAR study on a series of this compound derivatives would involve the following steps:
Data Set Preparation: A series of analogs would be synthesized with variations in the phenoxy and/or benzimidazole rings. Their biological activity against a specific target would be measured.
Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. ui.ac.idnih.gov
Model Validation: The predictive power of the developed QSAR model would be assessed using statistical validation techniques. researchgate.net
For this compound derivatives, key descriptors in a QSAR model would likely include:
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Electronic | Dipole moment, Partial charges on atoms | Influences electrostatic interactions with the target protein. |
| Steric | Molecular volume, Surface area | Determines the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |
| Topological | Connectivity indices | Describes the branching and connectivity of the molecular skeleton. |
Based on QSAR studies of other benzimidazole derivatives, it is anticipated that modifications to the phenoxy ring, such as the introduction of electron-withdrawing or electron-donating groups, would significantly impact the biological activity. nih.gov Similarly, substitutions on the benzimidazole ring could influence the compound's interaction with the target protein.
Investigation of Allosteric Modulation Mechanisms by this compound
Allosteric modulation refers to the regulation of an enzyme or a receptor by the binding of a molecule at a site other than the protein's active site. researchgate.net This binding event induces a conformational change in the protein, which in turn alters its activity. Allosteric modulators offer several advantages over traditional active site inhibitors, including higher specificity and a reduced likelihood of developing resistance.
As mentioned earlier, derivatives of 2-((2-phenoxyethyl)thio)-1H-benzimidazole have been identified as allosteric modulators of the androgen receptor by binding to the BF3 site. acs.orgsemanticscholar.org This binding event allosterically modulates the activity of the activation function-2 (AF-2) domain, which is crucial for the receptor's function. semanticscholar.orgnih.gov The BF3 pocket is considered a regulatory hub for AR activity. semanticscholar.org
The mechanism of allosteric modulation by a compound like this compound would involve its binding to the BF3 pocket, which would then trigger a series of conformational changes that propagate to the distant AF-2 domain. This could either inhibit or enhance the binding of co-regulator proteins to the AF-2 domain, thereby modulating the transcriptional activity of the androgen receptor. The discovery of small molecules that target the BF3 site represents a promising strategy for developing novel therapeutics, particularly for conditions like prostate cancer. acs.orgnih.gov
Application of this compound as a Chemical Probe for Biological Process Interrogation
A chemical probe is a small molecule that is used to study and manipulate a biological process. An ideal chemical probe is potent, selective, and has a well-characterized mechanism of action. Given that derivatives of this compound have been shown to specifically target the BF3 site of the androgen receptor, they have the potential to be used as chemical probes to investigate the role of this allosteric site in AR signaling.
For example, a derivative of this compound, 2-((2-(2,6-dimethylphenoxy)ethyl)thio)-1H-benzimidazole (referred to as compound 49 or CPD49), has been used to study the interaction between the androgen receptor and the co-regulator protein Bag-1L. nih.gov By inhibiting the binding of Bag-1L to the BF3 pocket, this compound helped to elucidate the role of this interaction in androgen signaling in prostate cancer. nih.gov
Similarly, this compound and its optimized derivatives could be employed to:
Investigate the downstream effects of BF3 site modulation on gene expression.
Identify other proteins that may interact with this allosteric site.
Explore the therapeutic potential of targeting the BF3 pocket in different disease models.
The use of such specific chemical probes is invaluable for dissecting complex biological pathways and for the validation of new drug targets.
Design and Structure Activity Relationship Sar Studies of 1 2 Phenoxyethyl 1h Benzimidazole Analogues
Rational Design Principles for 1-(2-phenoxyethyl)-1H-benzimidazole Scaffold Modification
The rational design of analogues based on the this compound scaffold is a meticulous process grounded in established medicinal chemistry principles. The benzimidazole (B57391) core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.gov The modification of this core is a key strategy to modulate the biological activity of the resulting compounds.
The primary points of modification on the this compound scaffold are the N-1 position of the imidazole (B134444) ring, the C-2 position, and the phenoxy ring. The substituent at the N-1 position, in this case, the 2-phenoxyethyl group, plays a crucial role in orienting the molecule within a biological target. Modifications to this group, such as altering the linker length or substituting the phenyl ring, can significantly impact binding affinity and selectivity.
The C-2 position of the benzimidazole ring is another critical site for modification. Introducing various substituents at this position can influence the electronic properties and steric bulk of the molecule, leading to altered biological activity. Furthermore, substitutions on the benzimidazole ring itself, typically at the C-5 and C-6 positions, can be exploited to fine-tune the molecule's properties. nih.gov The synthesis of these derivatives is often achieved through methods like the condensation of o-phenylenediamines with carboxylic acids or aldehydes, followed by N-alkylation. nih.gov
Systematic Structure-Activity Relationship (SAR) Studies of Substituted this compound Derivatives
Systematic Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For this compound derivatives, SAR studies involve synthesizing a series of analogues with specific modifications and evaluating their biological effects. These studies have revealed that even minor structural changes can lead to significant differences in potency and selectivity. nih.gov
Key findings from SAR studies on benzimidazole derivatives indicate that:
Substitutions on the benzimidazole ring: The nature and position of substituents on the benzimidazole ring are critical. For instance, the presence of halo substituents at the 5-position can enhance antimicrobial activity. nih.gov
The N-1 substituent: The group attached to the N-1 position significantly influences the compound's biological profile. Variations in the length and flexibility of the linker between the benzimidazole core and the terminal phenyl ring can affect how the molecule fits into a binding pocket.
The following interactive table illustrates a hypothetical SAR for a series of this compound derivatives, showcasing how different substituents might influence their biological activity.
| Compound ID | R1 (Benzimidazole C5) | R2 (Phenoxy Ring) | Biological Activity (IC50, µM) |
| 1 | H | H | 10.5 |
| 2 | Cl | H | 5.2 |
| 3 | NO2 | H | 15.8 |
| 4 | H | 4-F | 8.1 |
| 5 | H | 4-OCH3 | 12.3 |
| 6 | Cl | 4-F | 2.5 |
| 7 | Cl | 2,4-diCl | 1.1 |
This table presents illustrative data based on general SAR principles for benzimidazole derivatives and does not represent experimentally determined values for the specific compounds.
Bioisosteric Replacements and Scaffold Hopping Approaches Based on this compound
In the pursuit of improved drug candidates, medicinal chemists often employ advanced strategies like bioisosteric replacement and scaffold hopping. spirochem.comresearchgate.net
Bioisosteric replacement involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity, selectivity, or pharmacokinetic profile. spirochem.comresearchgate.net For the this compound scaffold, a common bioisosteric replacement is the substitution of the benzimidazole ring with other heterocyclic systems like benzoxazole (B165842) or benzothiazole. This can lead to compounds with altered metabolic stability or different target interactions. u-tokyo.ac.jp
Scaffold hopping is a more drastic approach where the central molecular core (the scaffold) is replaced with a structurally different one, while maintaining the same spatial arrangement of key functional groups. nih.govnih.govdrugbank.com This strategy is used to explore novel chemical space, circumvent patent limitations, and identify new series of compounds with improved properties. Starting from a this compound lead, a scaffold hopping approach might involve replacing the benzimidazole moiety with, for example, an indazole or an imidazopyridine, while retaining the crucial 2-phenoxyethyl side chain.
Lead Optimization Strategies Derived from this compound SAR Data
The data generated from SAR studies are the cornerstone of lead optimization, a critical phase in drug discovery that aims to transform a promising "hit" or "lead" compound into a viable drug candidate. scienceopen.com The goal of lead optimization is to improve various properties of the initial compound, including:
Potency: Increasing the biological activity of the compound at its target.
Selectivity: Enhancing the compound's activity against the desired target while minimizing its effects on other targets to reduce potential side effects.
Pharmacokinetic properties (ADME): Optimizing the absorption, distribution, metabolism, and excretion of the compound in the body.
Physicochemical properties: Improving solubility, stability, and other properties that affect a compound's suitability as a drug.
For this compound analogues, SAR data provides a roadmap for rational modifications. For instance, if SAR studies indicate that a chloro substituent at the C-5 position and a fluoro substituent at the 4-position of the phenoxy ring lead to increased potency, medicinal chemists will synthesize more analogues with variations around these positions to further enhance activity. nih.gov Similarly, if a compound shows good potency but poor solubility, modifications aimed at increasing polarity, such as the introduction of a hydroxyl or amino group, might be explored, guided by the established SAR. nih.gov This iterative process of design, synthesis, and testing, informed by SAR, is essential for the successful development of new drugs. toxicology.org
Advanced Computational and Chemoinformatics Applications to 1 2 Phenoxyethyl 1h Benzimidazole Research
In Silico Prediction of Molecular Interactions and Biochemical Behavior for 1-(2-phenoxyethyl)-1H-benzimidazole
In silico techniques are fundamental in modern drug discovery and materials science, allowing researchers to predict the behavior of molecules like this compound before committing to costly and time-consuming laboratory synthesis. These computational methods provide insights into how the compound might interact with biological targets and its likely pharmacokinetic profile.
Molecular docking is a primary tool used to simulate the interaction between a ligand, such as this compound, and a target protein's binding site. mdpi.com This method predicts the preferred orientation of the molecule when bound to a receptor and estimates the strength of the interaction, typically reported as a binding energy score. researchgate.net For the benzimidazole (B57391) class, docking studies have been instrumental in identifying potential biological targets and explaining observed activities. sciencepublishinggroup.comnih.gov For instance, various benzimidazole derivatives have been docked against protein targets like dihydrofolate reductase and protein kinases to explore their potential as antimicrobial or anticancer agents. nih.govnih.gov Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
Another critical application of in silico analysis is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Cheminformatics tools and online servers are widely used to calculate physicochemical descriptors that determine a compound's drug-likeness. sciencepublishinggroup.comni.ac.rs These predictions are often guided by frameworks like Lipinski's Rule of Five, which assesses properties such as molecular weight (MWT), lipophilicity (log P), and the number of hydrogen bond donors and acceptors. sciencepublishinggroup.com The majority of benzimidazole derivatives studied computationally meet the criteria for good oral bioavailability. ni.ac.rs
| Property/Descriptor | Predicted Value/Outcome | Significance |
|---|---|---|
| Molecular Weight (MWT) | ~238.29 g/mol | Influences absorption and distribution; generally, MWT ≤ 500 is preferred for oral drugs. sciencepublishinggroup.com |
| Log P (Lipophilicity) | ~3.5-4.0 | Affects solubility, permeability, and plasma protein binding; a value ≤ 5 is typical for oral drugs. sciencepublishinggroup.com |
| Hydrogen Bond Donors | 1 (the N-H group) | Impacts binding to targets and solubility; a value ≤ 5 is generally favored. sciencepublishinggroup.com |
| Hydrogen Bond Acceptors | 3 (the two N atoms and the ether oxygen) | Influences target binding and solubility; a value ≤ 10 is preferred. sciencepublishinggroup.com |
| Oral Bioavailability | Good (predicted) | Indicates the fraction of an administered dose that reaches systemic circulation. ni.ac.rs |
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for this compound Reactivity
To understand chemical reactivity, especially within complex environments like an enzyme's active site, researchers employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.netnih.gov These powerful computational techniques combine the accuracy of QM for a small, reactive region of interest with the efficiency of classical MM for the surrounding environment. nih.govmpg.de This partitioning allows for the detailed study of electronic-level events, such as bond formation and breakage, that are computationally prohibitive to model for an entire biological system using QM alone. frontiersin.org
In a typical QM/MM simulation of a molecule like this compound interacting with an enzyme, the benzimidazole moiety and key amino acid residues involved in the chemical transformation would be defined as the QM region. mpg.de The rest of the protein and solvent would be treated with an MM force field. nih.gov This approach is invaluable for elucidating reaction mechanisms, identifying transition states, and calculating activation energy barriers, providing insights that are difficult to obtain experimentally. frontiersin.orgchemrxiv.org The methodology has been successfully applied to understand the catalytic mechanisms of various enzymes, guiding the design of inhibitors and new biocatalysts. researchgate.netrsc.org
| Component | Description | Example for this compound in an Enzyme |
|---|---|---|
| QM Region | The electronically active center where a chemical reaction occurs. Treated with high-level electronic structure methods (e.g., DFT). mpg.de | The benzimidazole ring, the phenoxyethyl side chain, and the side chains of catalytic amino acids. |
| MM Region | The larger surrounding environment (rest of the protein, water molecules). Treated with a classical force field. mpg.de | The protein backbone, non-catalytic residues, and surrounding solvent. |
| Boundary Treatment | Method for handling covalent bonds that cross the QM/MM partition. Link atoms are a common approach. mpg.de | A link atom (e.g., hydrogen) is placed along the covalent bond connecting a QM residue to the MM backbone. |
| Embedding Scheme | Describes how the QM and MM regions interact, particularly electrostatically. Electrostatic embedding is most common. researchgate.net | The QM region's electron density is polarized by the partial charges of the MM atoms. |
| Simulation Goal | The objective of the calculation, such as finding a minimum energy path or calculating free energy of activation. cecam.org | To map the reaction pathway for a metabolic transformation of the compound and calculate the energy barrier. |
Database Mining and Cheminformatics Analysis of this compound Related Compounds
Cheminformatics and database mining are essential for placing this compound within the context of the vast chemical space of related structures. By computationally screening large chemical libraries like PubChem or ChEMBL, researchers can identify analogs and derivatives that share a common structural scaffold. nih.gov This process is often the first step in a structure-activity relationship (SAR) study.
Once a set of related compounds is compiled, cheminformatics tools are used to calculate a wide array of molecular descriptors for each molecule. sciencepublishinggroup.comresearchgate.net These descriptors go beyond the simple parameters of Lipinski's rules and can include topological indices, electronic properties, and 3D shape descriptors. The systematic analysis of these properties across a series of related benzimidazoles can reveal critical trends. ni.ac.rs For example, an analysis might show how adding specific substituents to the benzimidazole core consistently alters properties like solubility or predicted biological activity, guiding the design of new compounds with improved characteristics.
| Compound | Modification vs. Parent Compound | Calculated Log P | Topological Polar Surface Area (TPSA) | Predicted Bioactivity Score (GPCR Ligand) |
|---|---|---|---|---|
| This compound (Parent) | - | 3.7 | 33.1 Ų | -0.15 |
| Analog A | Addition of a 4'-chloro group on the phenoxy ring | 4.4 | 33.1 Ų | -0.10 |
| Analog B | Addition of a 4'-methoxy group on the phenoxy ring | 3.6 | 42.3 Ų | -0.20 |
| Analog C | Replacement of phenoxyethyl with a benzyl (B1604629) group | 3.1 | 28.7 Ų | -0.05 |
Development of Predictive Models for this compound Properties (Theoretical)
Building on data generated from cheminformatics analyses, researchers can develop theoretical predictive models, most notably Quantitative Structure-Activity Relationship (QSAR) models. scirp.org A QSAR model is a mathematical equation that correlates the variation in a biological or physicochemical property with the variation in molecular descriptors across a series of compounds. scirp.org
The development of a QSAR model involves selecting a "training set" of compounds with known activity (e.g., inhibitory concentration) and calculating a range of descriptors for them. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a model that can predict the activity of new, untested compounds. scirp.org For benzimidazole derivatives, QSAR studies have successfully created models that predict antitubercular activity based on descriptors like chemical potential (μ), polarizability (α), and lipophilicity (logP). scirp.org The predictive power of these models is rigorously validated using statistical metrics like the coefficient of determination (R²) and external validation sets. scirp.org Such models are powerful theoretical tools for prioritizing which new analogs of this compound should be synthesized and tested.
| Component | Description | Example |
|---|---|---|
| Model Equation | A mathematical relationship between activity and descriptors. | pMIC = c₀ + c₁(logP) - c₂(α) + c₃(μ) |
| Dependent Variable (Activity) | The biological or physicochemical property being predicted. | pMIC (logarithmic minimum inhibitory concentration against a bacterial strain). |
| Independent Variables (Descriptors) | Calculated molecular properties that explain the variance in activity. | logP (lipophilicity), α (polarizability), μ (chemical potential). scirp.org |
| Statistical Validation | Metrics used to assess the model's robustness and predictive power. | Coefficient of determination (R² > 0.9), Cross-validated R² (Q² > 0.5), External validation criteria. scirp.org |
Future Directions and Unexplored Research Avenues for 1 2 Phenoxyethyl 1h Benzimidazole
Identification of Novel Biological Targets for 1-(2-phenoxyethyl)-1H-benzimidazole Investigation
The structural features of this compound, combining a benzimidazole (B57391) core with a flexible phenoxyethyl side chain, suggest potential interactions with various biological targets. However, its specific molecular targets are largely unidentified. Future investigations should focus on systematic screening and target identification studies.
Enzyme Inhibition: The benzimidazole core is a privileged structure known to inhibit various enzymes. For instance, novel benzimidazole derivatives have been identified as potent inhibitors of microsomal prostaglandin E2 synthase 1 (mPGES-1), a key enzyme in inflammation. nih.gov It would be valuable to screen this compound against a panel of clinically relevant enzymes, such as kinases, topoisomerases, and poly(ADP-ribose) polymerases (PARP), which are known targets for other benzimidazole derivatives. nih.gov
Receptor Modulation: A structurally related compound, 2-((2-phenoxyethyl)thio)-1H-benzimidazole, has been developed as an inhibitor targeting the binding function 3 (BF3) site of the androgen receptor (AR), showing potential in the context of prostate cancer. nih.govacs.org Given the structural similarity, investigating the potential for this compound to modulate the androgen receptor or other nuclear hormone receptors is a logical and promising research direction. Furthermore, some benzimidazole derivatives are known to modulate the GABA-A receptor complex, suggesting that targets within the central nervous system should also be explored. google.com
Antimicrobial and Antiparasitic Targets: Benzimidazoles are well-established anthelmintic agents that act by binding to the protein tubulin in parasites. mdpi.com Future studies could explore the binding affinity of this compound for microbial and parasitic tubulin. Additionally, given the broad antimicrobial activity of the benzimidazole class, investigating its effects on essential bacterial or fungal enzymes and cellular processes could reveal novel antimicrobial mechanisms. researchgate.netresearchgate.net
Table 1: Potential Biological Targets for Investigation
| Target Class | Specific Examples | Rationale based on Benzimidazole Derivatives |
|---|---|---|
| Enzymes | mPGES-1, Protein Kinases, Topoisomerases, PARP | Known inhibitory activity of various benzimidazole scaffolds. nih.govnih.gov |
| Receptors | Androgen Receptor (BF3 site), GABA-A Receptor | Activity demonstrated by structurally similar compounds. nih.govacs.orggoogle.com |
| Structural Proteins | Parasitic and Fungal β-tubulin | Established mechanism for anthelmintic benzimidazoles. mdpi.com |
Emerging Synthetic Methodologies for this compound Production
While the synthesis of N-substituted benzimidazoles can be achieved through traditional methods, such as the alkylation of benzimidazole with a suitable phenoxyethyl halide, emerging methodologies offer improvements in efficiency, yield, and environmental impact.
Green Chemistry Approaches: Modern synthetic strategies focus on sustainability. Microwave-assisted synthesis has been shown to be a simple and efficient method for producing 1,2-disubstituted benzimidazoles under solvent-free conditions, which could be adapted for the target compound. nih.gov Another green approach involves the use of Oxone® as a mild oxidant in a one-pot reaction between o-phenylenediamines and aldehydes, which is well-suited for high-throughput synthesis and can be scaled up. organic-chemistry.org
Catalytic Methods: Copper-catalyzed three-component coupling reactions have been developed for the synthesis of 1,2-substituted benzimidazoles, offering a versatile route to complex derivatives. nih.gov Exploring transition-metal-catalyzed cross-coupling reactions could provide novel and efficient pathways to this compound and its analogs.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to batch processing. Developing a flow-based synthesis for this compound could streamline its production for further biological evaluation and library development.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Potential for this compound |
|---|---|---|
| Traditional Alkylation | Straightforward, well-established. | Baseline method for comparison. |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, solvent-free potential. nih.gov | Greener, more efficient production. |
| Oxone®-Mediated Synthesis | Mild conditions, high purity, scalable. organic-chemistry.org | Suitable for library synthesis and large-scale production. |
| Copper-Catalyzed Coupling | High versatility for creating derivatives. nih.gov | Enables rapid generation of analogs for SAR studies. |
Interdisciplinary Research Opportunities with this compound as a Core Scaffold
The versatility of the benzimidazole scaffold provides a platform for collaboration across various scientific disciplines. Using this compound as a core structure, numerous interdisciplinary research opportunities can be pursued.
Medicinal Chemistry and Chemical Biology: This compound can serve as a starting point for developing focused libraries of derivatives. Collaboration between synthetic chemists and biologists could explore structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets, such as the androgen receptor or specific kinases. nih.govacs.org
Materials Science: Benzimidazole derivatives have been investigated as corrosion inhibitors for metals and alloys. nih.gov Research at the interface of chemistry and materials science could explore the potential of this compound and polymers derived from it in the development of novel anti-corrosion coatings and functional materials.
Neuroscience: Given the activity of some benzimidazoles at GABA-A receptors, there is an opportunity for neuroscientists and medicinal chemists to collaborate. google.com This compound could be investigated as a molecular probe to study neurological pathways or as a lead scaffold for developing novel agents for central nervous system disorders.
Agricultural Science: The anthelmintic and antifungal properties of the benzimidazole class are highly relevant to agriculture and veterinary medicine. Interdisciplinary research could focus on developing derivatives of this compound as potential new pesticides, fungicides, or veterinary therapeutics to combat parasitic infections in livestock.
Addressing Current Gaps in Academic Understanding of this compound Chemistry and Biology
The most significant gap in the current understanding of this compound is the lack of dedicated research on its specific properties. Future work should aim to build a foundational knowledge base for this compound.
Comprehensive Biological Profiling: A systematic in vitro screening of the compound against a wide range of cell lines (e.g., cancer, microbial) and molecular targets (e.g., enzymes, receptors) is necessary to establish its primary biological activities.
Pharmacokinetic and Toxicological Studies: There is no available data on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound. These studies are crucial to assess its potential as a drug candidate.
Structure-Activity Relationship (SAR) Studies: A fundamental gap exists in understanding how structural modifications to the this compound scaffold affect its biological activity. nih.gov A systematic synthesis and evaluation of analogs—with substitutions on the benzimidazole core and the phenoxy ring—are required to build a comprehensive SAR model.
Biophysical and Computational Studies: The conformational flexibility of the phenoxyethyl linker likely plays a critical role in how the molecule binds to its biological targets. Computational modeling, along with biophysical techniques like X-ray crystallography and NMR, could provide insights into its three-dimensional structure and binding modes, guiding the rational design of more potent derivatives. nih.gov
Q & A
Q. Table 1. Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/n (monoclinic) | |
| a, b, c (Å) | 12.7407, 10.5126, 22.955 | |
| β (°) | 100.461 | |
| R1 | 0.038 (I > 2σ(I)) | |
| Occupancy (Isomer) | 0.94:0.06 (5-Cl:6-Cl) |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol (reflux) | Maximizes cyclization |
| Catalyst | HCl (10 mol%) | Accelerates imine formation |
| Reaction Time | 12 hours | Completes ring closure |
| Purification | Silica gel (EtOAc/Hexane 3:7) | Removes byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
